(1-Oxopyrrolo[1,2-D][1,2,4]triazin-2(1H)-YL)acetonitrile
Overview
Description
(1-Oxopyrrolo[1,2-D][1,2,4]triazin-2(1H)-YL)acetonitrile is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its fused pyrrolo[1,2-D][1,2,4]triazinone ring system, which is known for its potential biological activities and applications in drug discovery.
Scientific Research Applications
(1-Oxopyrrolo[1,2-D][1,2,4]triazin-2(1H)-YL)acetonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Industry: It can be used in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrrolo[2,1-f][1,2,4]triazine, have been found to target kinases in cancer therapy .
Mode of Action
Similar compounds like pyrrolo[2,1-f][1,2,4]triazine have been reported to inhibit kinases, which are proteins that play a key role in signal transduction pathways .
Biochemical Pathways
Kinase inhibitors, which are structurally similar to this compound, are known to affect signal transduction pathways, leading to the inhibition of cell proliferation and survival .
Result of Action
Kinase inhibitors, which are structurally similar to this compound, are known to inhibit cell proliferation and survival .
Future Directions
Biochemical Analysis
Biochemical Properties
(1-Oxopyrrolo[1,2-D][1,2,4]triazin-2(1H)-YL)acetonitrile plays a significant role in biochemical reactions, particularly in the inhibition of kinases. Kinases are enzymes that catalyze the transfer of phosphate groups from high-energy donor molecules, such as ATP, to specific substrates. This phosphorylation process is crucial for regulating various cellular activities, including cell division, metabolism, and apoptosis . The compound interacts with specific kinases by binding to their active sites, thereby inhibiting their activity. This inhibition can disrupt abnormal signaling pathways in cancer cells, making it a promising candidate for targeted cancer therapy .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting specific kinases, the compound can alter the phosphorylation status of key signaling proteins, leading to changes in downstream signaling pathways . This can result in the suppression of cell proliferation, induction of apoptosis, and inhibition of angiogenesis in cancer cells . Additionally, the compound’s impact on gene expression can lead to the downregulation of oncogenes and upregulation of tumor suppressor genes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the ATP-binding site of kinases, preventing the transfer of phosphate groups to substrate proteins . This inhibition of kinase activity can lead to the disruption of critical signaling pathways involved in cell growth and survival . Furthermore, the compound may also interact with other biomolecules, such as DNA and RNA, influencing gene expression and protein synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained inhibition of kinase activity, leading to prolonged suppression of cancer cell proliferation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits kinase activity without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity . Threshold effects have been identified, indicating the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of active and inactive metabolites . These metabolic processes can influence the compound’s bioavailability, efficacy, and toxicity . Additionally, the compound’s effects on metabolic flux and metabolite levels have been studied, revealing its potential to modulate cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a crucial role in its cellular uptake and efflux . Once inside the cells, the compound can accumulate in specific compartments, influencing its localization and activity . The distribution of the compound within tissues is also influenced by its binding to plasma proteins, which can affect its bioavailability and therapeutic efficacy .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For instance, the compound may localize to the nucleus, where it can interact with DNA and RNA, influencing gene expression and protein synthesis . Additionally, its localization to the mitochondria can impact cellular metabolism and apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Oxopyrrolo[1,2-D][1,2,4]triazin-2(1H)-YL)acetonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the nucleophile-induced rearrangement of pyrrolooxadiazines and the regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles . The reaction conditions often include the use of acetic anhydride and sodium acetate as catalysts.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety and environmental controls to handle the reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
(1-Oxopyrrolo[1,2-D][1,2,4]triazin-2(1H)-YL)acetonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the compound to its corresponding amine or other reduced forms.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce an amine derivative. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[2,1-f][1,2,4]triazine: Another fused heterocycle with similar biological activities.
Pyrrolo[1,2-d][1,2,4]triazin-4(3H)-one: Known for its potential in drug discovery.
Oxazol-5(4H)-one: Used in the synthesis of various heterocyclic compounds.
Uniqueness
(1-Oxopyrrolo[1,2-D][1,2,4]triazin-2(1H)-YL)acetonitrile stands out due to its specific ring structure and the potential for diverse chemical modifications. This allows for the creation of a wide range of derivatives with varying biological activities, making it a versatile compound in medicinal chemistry.
Properties
IUPAC Name |
2-(1-oxopyrrolo[1,2-d][1,2,4]triazin-2-yl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O/c9-3-5-12-8(13)7-2-1-4-11(7)6-10-12/h1-2,4,6H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFNKQCKNXKAXHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=NN(C(=O)C2=C1)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10650979 | |
Record name | (1-Oxopyrrolo[1,2-d][1,2,4]triazin-2(1H)-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10650979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
959240-68-7 | |
Record name | (1-Oxopyrrolo[1,2-d][1,2,4]triazin-2(1H)-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10650979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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